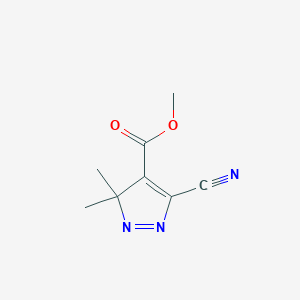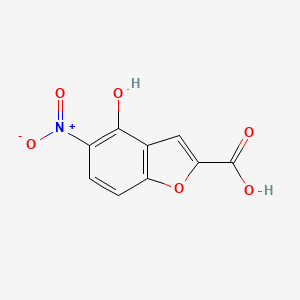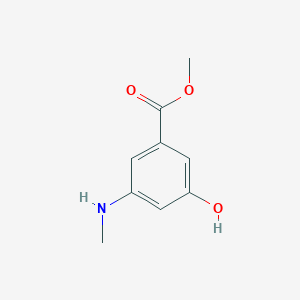![molecular formula C11H19NO4 B14400833 Ethyl oxo[(2-oxoheptyl)amino]acetate CAS No. 89967-31-7](/img/structure/B14400833.png)
Ethyl oxo[(2-oxoheptyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl oxo[(2-oxoheptyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes both an ester and an amino group, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo[(2-oxoheptyl)amino]acetate typically involves the esterification of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 2-oxoheptanoic acid with ethyl oxoacetate in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl oxo[(2-oxoheptyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require a nucleophile like ammonia or an amine and are carried out under mild conditions to prevent decomposition.
Major Products
Hydrolysis: Produces 2-oxoheptanoic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Produces various amino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl oxo[(2-oxoheptyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl oxo[(2-oxoheptyl)amino]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Ethyl oxo[(2-oxoheptyl)amino]acetate can be compared with other esters and amino acid derivatives:
Ethyl acetate: A simple ester used as a solvent with a pleasant fruity odor.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl 2-oxo-2-phenylethylaminoacetate: A similar compound with a phenyl group, used in organic synthesis.
The uniqueness of this compound lies in its combination of an ester and an amino group, which allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Propiedades
Número CAS |
89967-31-7 |
|---|---|
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-(2-oxoheptylamino)acetate |
InChI |
InChI=1S/C11H19NO4/c1-3-5-6-7-9(13)8-12-10(14)11(15)16-4-2/h3-8H2,1-2H3,(H,12,14) |
Clave InChI |
ZQUZVQMNVSDRMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CNC(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
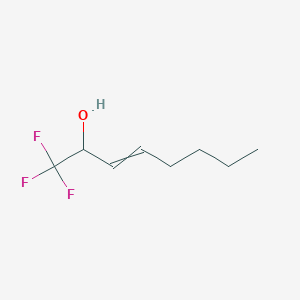
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)

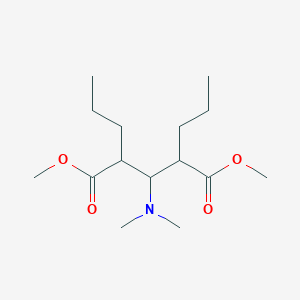
diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)


